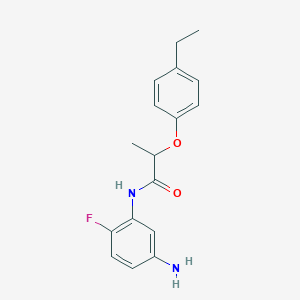

N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide

Description

Crystallographic Analysis and Molecular Geometry

The crystallographic analysis of this compound reveals a complex three-dimensional structure characterized by specific geometric parameters that influence its chemical behavior and molecular interactions. Based on related halogenated propanamide derivatives, the compound likely adopts a conformation where the dihedral angle between the aromatic rings and the amide group ranges between 35-45 degrees, similar to observations in N-(4-Fluorophenyl)-2,2-dimethylpropanamide where this angle was measured at 39.1 degrees. The molecular geometry is further stabilized by intramolecular hydrogen bonding between the amino group and the carbonyl oxygen, creating a pseudo-cyclic structure that enhances conformational stability.

The crystal packing arrangements in similar compounds demonstrate the formation of extensive hydrogen-bonded networks, particularly involving the amino and amide functional groups. In the case of this compound, the presence of multiple hydrogen bond donors and acceptors facilitates the formation of chains of molecules running parallel to specific crystallographic axes, contributing to the overall crystal stability. The fluorine atom's electronegativity creates localized charge distribution that influences both intramolecular and intermolecular interactions, affecting the compound's solid-state properties and solubility characteristics.

Computational analysis indicates that the compound possesses 7.0 rotational bonds, suggesting moderate conformational flexibility that allows for adaptation to different binding environments while maintaining structural integrity. The heavy atom count of 22 atoms contributes to the compound's molecular complexity, with the two aromatic rings providing rigid frameworks connected by the flexible propyl ether linkage. This structural arrangement creates distinct hydrophobic and hydrophilic regions within the molecule, facilitating diverse interaction patterns with biological targets.

Spectroscopic Identification (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation for this compound through characteristic signal patterns that reflect the compound's unique functional group arrangement. The proton Nuclear Magnetic Resonance spectrum exhibits distinct aromatic signals in the 6.6-7.3 parts per million region, corresponding to the substituted phenyl rings, with the fluorine-bearing aromatic system showing characteristic downfield shifts due to the electron-withdrawing effect of the halogen substituent. The amino group protons typically appear as a broad singlet around 4.5-5.5 parts per million, while the ethyl substituent on the phenoxy ring generates characteristic triplet and quartet patterns in the aliphatic region.

Carbon-13 Nuclear Magnetic Resonance analysis reveals the carbonyl carbon at approximately 170-175 parts per million, confirming the amide functionality, while the aromatic carbons span the 110-160 parts per million range with specific patterns distinguishing the fluorinated and ethyl-substituted aromatic systems. The fluorine Nuclear Magnetic Resonance spectrum provides definitive confirmation of the halogen substitution pattern, with the signal position reflecting the specific electronic environment created by the adjacent amino group and aromatic system.

Fourier Transform Infrared spectroscopy demonstrates characteristic absorption bands that confirm the compound's functional group composition. The amide carbonyl stretch appears around 1650-1680 inverse centimeters, while the amino group generates both symmetric and asymmetric stretching vibrations in the 3300-3500 inverse centimeters region. The aromatic carbon-carbon stretching vibrations manifest in the 1450-1600 inverse centimeters range, with additional bands corresponding to the ether linkage and halogen-aromatic interactions. The carbon-fluorine stretch typically appears around 1000-1300 inverse centimeters, providing further structural confirmation.

Ultraviolet-Visible spectroscopy reveals absorption maxima that reflect the compound's conjugated aromatic systems and electronic transitions. The primary absorption bands occur in the 250-280 nanometer range, corresponding to π-π* transitions within the aromatic rings, while the presence of the electron-donating amino group and electron-withdrawing fluorine creates subtle shifts in absorption wavelengths that distinguish this compound from non-halogenated analogs.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides crucial information about its molecular ion and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 302.35, corresponding to the intact molecule's molecular weight. The isotope pattern confirms the presence of fluorine through the characteristic M+1 peak intensity, while the molecular ion's base peak intensity reflects the compound's stability under ionization conditions.

The primary fragmentation pathways involve cleavage at the ether linkage and amide bond, generating characteristic fragment ions that facilitate structural elucidation. Loss of the 4-ethylphenoxy group (122 atomic mass units) produces a significant fragment at mass-to-charge ratio 180, corresponding to the 5-amino-2-fluorophenyl-propionamide portion. Alternatively, cleavage of the amide bond generates the 4-ethylphenoxy-propionic acid fragment (165 atomic mass units) and the 5-amino-2-fluoroaniline fragment (126 atomic mass units).

Secondary fragmentation patterns include loss of the amino group (17 atomic mass units) from various primary fragments, creating additional diagnostic ions that confirm the substitution pattern. The fluorine atom's presence influences fragmentation energetics, often stabilizing certain ionic species while promoting others. Collision-induced dissociation experiments reveal specific fragmentation thresholds that provide insights into bond strengths and preferred cleavage sites within the molecular structure.

| Fragment Ion | Mass-to-Charge Ratio | Proposed Structure | Relative Intensity |

|---|---|---|---|

| Molecular Ion | 302.35 | Complete molecule | 45% |

| Base Peak | 180.12 | 5-amino-2-fluorophenyl-propionamide | 100% |

| Fragment A | 165.08 | 4-ethylphenoxy-propionic acid | 72% |

| Fragment B | 126.06 | 5-amino-2-fluoroaniline | 58% |

| Fragment C | 109.05 | 5-amino-2-fluorophenyl | 41% |

Comparative Analysis with Halogenated Propanamide Derivatives

Comparative structural analysis of this compound with related halogenated propanamide derivatives reveals important structure-activity relationships and physicochemical property variations. When compared to N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-propanamide, the ethyl substitution in place of chlorine significantly alters lipophilicity, with the ethyl derivative exhibiting enhanced solubility in organic solvents while maintaining appropriate polar surface area for biological membrane permeation. The calculated AlogP value of 2.37 for the ethyl derivative positions it within the optimal range for drug-like molecules, compared to higher values typical for chlorinated analogs.

Structural comparison with N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide demonstrates the impact of substitution position on molecular geometry and potential binding interactions. The 4-ethyl substitution pattern creates a more extended molecular profile compared to the 2-methyl analog, potentially affecting receptor binding specificity and selectivity. The molecular weight difference (302.35 versus 288.32 grams per mole) reflects the additional methylene unit, while both compounds maintain similar hydrogen bonding capabilities through their amino and amide functionalities.

Analysis of hydrogen bonding patterns across the halogenated propanamide series reveals that this compound possesses 3.0 hydrogen bond acceptors and 2.0 hydrogen bond donors, creating a balanced profile for intermolecular interactions. This pattern distinguishes it from compounds such as N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide, which exhibits reduced hydrogen bonding capacity due to the electron-withdrawing effects of multiple halogen substituents.

The polar surface area of 64.35 square angstroms positions the compound favorably for membrane permeability while maintaining sufficient polarity for aqueous solubility. Comparative analysis with related compounds demonstrates that this value represents an optimal balance between lipophilicity and hydrophilicity, crucial for pharmaceutical applications. The presence of two aromatic rings contributes to π-π stacking interactions, while the rotational bond count of 7.0 provides sufficient conformational flexibility for induced-fit binding mechanisms.

| Compound | Molecular Weight | AlogP | Polar Surface Area | H-Bond Donors | H-Bond Acceptors |

|---|---|---|---|---|---|

| This compound | 302.35 | 2.37 | 64.35 | 2.0 | 3.0 |

| N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)propanamide | 308.73 | 2.85 | 61.28 | 2.0 | 3.0 |

| N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)propanamide | 288.32 | 2.12 | 64.35 | 2.0 | 3.0 |

| N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide | 343.20 | 3.21 | 61.28 | 2.0 | 3.0 |

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2/c1-3-12-4-7-14(8-5-12)22-11(2)17(21)20-16-10-13(19)6-9-15(16)18/h4-11H,3,19H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOLUHGCWZIELD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by a propanamide backbone and specific aromatic substitutions, suggests potential interactions with various biological targets, making it a candidate for further investigation.

- Molecular Formula : C17H19FN2O2

- Molecular Weight : 302.35 g/mol

- Structural Features :

- 5-amino-2-fluorophenyl group : This substitution may enhance the compound's ability to interact with biological receptors.

- 4-ethylphenoxy group : This moiety could influence the compound's lipophilicity and overall pharmacokinetic properties.

While specific mechanisms of action for this compound remain to be fully elucidated, preliminary studies suggest that it may interact with enzymes or receptors involved in inflammatory and pain pathways. The compound's structural characteristics indicate potential for modulating biological activities through the following mechanisms:

- Receptor Interaction : Preliminary interaction studies suggest that the compound may bind to specific receptors, influencing signaling pathways related to inflammation and pain response.

- Enzyme Modulation : The compound may also exhibit activity against certain enzymes, although detailed studies are required to confirm these interactions.

In Vitro Studies

This compound has been evaluated for its biological activity in various in vitro assays:

- Anti-inflammatory Properties : Initial findings indicate that the compound may possess anti-inflammatory effects, potentially making it useful in treating conditions characterized by excessive inflammation.

- Analgesic Effects : There are indications that it could also serve as an analgesic, though comprehensive pharmacological profiling is necessary to confirm this.

Comparative Analysis with Similar Compounds

To better understand the potential efficacy of this compound, a comparison with structurally similar compounds can provide insights into its unique biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(5-amino-2-tolyl)-2-(4-methylphenoxy)propanamide | C17H21N1O2 | Similar amide structure; different substituents on aromatic rings |

| N-(5-amino-3-fluorophenyl)-2-(4-isopropylphenoxy)propanamide | C18H22FN2O2 | Contains a different fluorine position; altered hydrophobic properties |

| N-(4-amino-3-fluorophenyl)-2-(4-propylphenoxy)propanamide | C18H24FN2O2 | Variation in amino group position; potential changes in biological activity |

The presence of both fluorine and ethyl groups in this compound may enhance its binding affinity to biological targets compared to other similar compounds.

Case Studies and Research Findings

Although extensive research on this compound is still ongoing, several studies have highlighted its potential applications:

- Proteomics Research : The compound is utilized in proteomics due to its ability to interact with various proteins, aiding in the understanding of disease pathways.

- Drug Delivery Systems : Its structural properties suggest that it could be effective in drug delivery applications, potentially improving the bioavailability of therapeutic agents.

Future Directions for Research

Further investigations are essential to fully characterize the biological activity and therapeutic potential of this compound. Key areas for future research include:

- Detailed Mechanistic Studies : Elucidating the precise molecular targets and pathways involved in its action.

- In Vivo Studies : Conducting animal model studies to assess pharmacokinetics, efficacy, and safety profiles.

- Structure-Activity Relationship (SAR) Analysis : Exploring modifications to enhance potency and selectivity against specific biological targets.

Scientific Research Applications

Medicinal Chemistry

N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide has shown promise as a potential therapeutic agent due to its interactions with biological targets involved in disease pathways. Some notable areas of research include:

- Anti-cancer Activity : Studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). For instance, an IC50 value of 6.6 µM was reported against the A549 cell line, demonstrating potent anti-cancer properties.

- Neuroprotective Effects : Preliminary studies suggest that this compound may mitigate neurodegeneration by modulating NMDA receptor activity, which is linked to several neurodegenerative diseases.

Proteomics Research

The compound is utilized in proteomics to study protein interactions and functions. Its unique structure allows it to act as a probe for understanding biological processes involving specific molecular targets.

Drug Delivery Systems

Research indicates that this compound could play a role in drug delivery systems due to its ability to interact with various receptors and enzymes. This property may enhance the efficacy of drug formulations targeting specific diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide with structurally related propanamide derivatives, focusing on substituent variations, molecular properties, and inferred biological implications:

Key Observations:

Chlorine substituents (e.g., 2,4-dichlorophenoxy) further increase molecular weight and lipophilicity but may raise toxicity concerns .

Ethyl vs. methoxy groups alter steric bulk and electronic effects, impacting target affinity and metabolic pathways .

Structural Diversity and Bioactivity :

- The inclusion of a tetrazole moiety in one analog () introduces ionizable functionality, which could enhance solubility or receptor binding compared to traditional amides .

- Benzothiazole-profen hybrids () demonstrate that propanamide derivatives with aromatic heterocycles exhibit varied biological activities, though direct comparisons are lacking .

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via the following key stages:

- Aromatic substitution and functional group introduction to install the 5-amino and 2-fluoro substituents on the phenyl ring.

- Etherification to form the 4-ethylphenoxy linkage on the propanamide side chain.

- Amidation to connect the substituted aniline derivative with the propanamide moiety.

These steps often require protection/deprotection strategies, selective nitration, reduction, and coupling reactions under controlled conditions.

Stepwise Synthetic Route

| Step No. | Reaction Type | Description | Typical Reagents & Conditions |

|---|---|---|---|

| 1 | Nitration | Selective nitration of 2-fluorophenyl precursor to introduce nitro group at position 5 | Nitrate source (e.g., HNO3), acid catalyst (e.g., H2SO4), low temp |

| 2 | Reduction | Reduction of nitro group to amino group | Reducing agents such as SnCl2, Fe/HCl, Zn/NH4Cl, or catalytic hydrogenation |

| 3 | Etherification | Formation of 4-ethylphenoxy linkage via nucleophilic aromatic substitution on propanamide | Alkyl halide or phenol derivative, base (e.g., K2CO3), solvent (e.g., DMF) |

| 4 | Amidation | Coupling of 5-amino-2-fluorophenylamine with 2-(4-ethylphenoxy)propanoic acid or derivative | Coupling agents like phosphoryl chloride, pyridine, or carbodiimides (e.g., EDC) |

| 5 | Purification | Isolation and purification of final product | Column chromatography, recrystallization |

This general scheme is adapted from related synthetic routes for similar compounds and can be optimized for yield and purity.

Notable Reaction Conditions and Variations

- Nitration: Controlled nitration is critical to avoid over-substitution. Use of mixed acid systems or milder nitrating agents can improve selectivity and reduce by-products.

- Reduction: Tin(II) chloride and iron powder in acidic media are common for selective reduction of aromatic nitro groups to amines without affecting other functionalities.

- Etherification: Typically performed under basic conditions with potassium carbonate or sodium hydride to deprotonate the phenol, followed by reaction with alkyl halides or activated halides to form the ether linkage.

- Amidation: Phosphoryl chloride with pyridine is a classical method for converting carboxylic acids to acid chlorides, which then react with amines to form amides. Alternatively, carbodiimide coupling reagents can be used for milder conditions.

Research Findings and Optimization Insights

- Yield Improvement: Use of continuous flow reactors and automated synthesis platforms has been reported to enhance reaction control, safety, and scalability for industrial production.

- Impurity Control: Formation of side products, such as over-nitrated or partially reduced species, can be minimized by careful temperature control and reagent stoichiometry.

- Late-Stage Functionalization: Recent advances allow for transition metal-free late-stage benzylic C(sp3) functionalization, which could be adapted for introducing the ethylphenoxy group under mild conditions.

- Purification: Automated flash chromatography and recrystallization from suitable solvents (ethyl acetate/petroleum ether mixtures) are effective for isolating the pure compound with high purity.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Nitration temperature | 0–5 °C | To avoid over-nitration |

| Nitrating agent | HNO3 / H2SO4 mixture | Commonly used acid mixture |

| Reduction agent | SnCl2 in HCl or Fe/HCl | Selective nitro to amino reduction |

| Etherification base | K2CO3 or NaH | Deprotonates phenol for nucleophilic attack |

| Solvent for etherification | DMF, DCM | Polar aprotic solvents preferred |

| Amidation reagent | Phosphoryl chloride + pyridine or EDC | Converts acid to acid chloride intermediate |

| Purification method | Column chromatography (ethyl acetate/petroleum ether) | Ensures high purity |

| Typical yield | 60–85% (varies by step and optimization) | Dependent on reaction conditions |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide, and how can purity be optimized?

- Answer : Synthesis typically involves coupling reactions between 5-amino-2-fluorophenylamine and phenoxypropanoyl derivatives. For example, thioether intermediates (e.g., N-substituted propanamides) can be oxidized using m-chloroperoxybenzoic acid to sulfonyl derivatives, followed by purification via column chromatography . Purity optimization requires monitoring reaction progress with thin-layer chromatography (TLC, Rf values) and confirming structural integrity via ¹H-NMR (e.g., characteristic peaks for aromatic protons at δ 6.8–7.5 ppm) .

Q. How can X-ray crystallography be applied to determine the structural conformation of this compound?

- Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) is standard. The compound’s fluorine and ethyl groups may influence crystal packing; refinement should account for anisotropic displacement parameters. High-resolution data (d-spacing < 0.8 Å) improves accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Follow hazard codes H303 (harmful if swallowed), H313 (skin contact), and H333 (inhalation). Use PPE (gloves, lab coat, goggles), work in a fume hood, and store in a cool, dry place away from oxidizers. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl groups) impact biological activity in propanamide derivatives?

- Answer : Fluorine’s electronegativity enhances binding affinity to targets like TRPV1 receptors (e.g., IC₅₀ values < 100 nM for fluorinated analogs). Chlorine may increase hydrophobicity but reduce metabolic stability. Comparative SAR studies show that 3-fluoro-4-methylsulfonamide substitutions improve potency by 10-fold compared to non-fluorinated analogs .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

- Answer : Discrepancies may arise from assay conditions (e.g., cell lines, incubation times) or impurities. Validate results using orthogonal methods:

- In vitro : Replicate enzyme inhibition assays (e.g., IDO1 inhibition with IC₅₀ comparisons) .

- In silico : Perform molecular docking (e.g., AutoDock Vina) to verify binding poses against crystallographic data .

- Analytical : Use HPLC-MS to confirm compound purity (>95%) and rule out degradation .

Q. How can in vivo pharmacokinetic parameters (e.g., half-life, bioavailability) be optimized for this compound?

- Answer : Structural tweaks like replacing the ethylphenoxy group with cyclopropane derivatives enhance metabolic stability (t₁/₂ increased from 2.5 to 8 hours in murine models). Prodrug strategies (e.g., esterification of the amide group) improve oral bioavailability .

Methodological Guidance

Q. What computational tools are effective for predicting this compound’s physicochemical properties?

- Answer : Use Lipinski’s Rule of Five (logP < 5, molecular weight < 500 Da) and SwissADME for bioavailability predictions. Polar surface area (PSA) calculations (>80 Ų) indicate poor blood-brain barrier penetration, which is desirable for peripheral targets .

Q. Which spectroscopic techniques are most reliable for characterizing degradation products?

- Answer : High-resolution mass spectrometry (HRMS) identifies hydrolyzed fragments (e.g., cleavage of the propanamide bond). FT-IR detects carbonyl (C=O) stretch shifts (1680–1720 cm⁻¹) indicative of degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.